1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a chromen-2-one (coumarin) moiety and a methoxyphenyl group, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and 2-methoxyaniline.
Formation of Urea Derivative: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride is then reacted with 2-methoxyaniline to form the desired urea derivative under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted coumarins and phenylurea derivatives with potential biological activities.
Scientific Research Applications
1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-phenylurea: Lacks the methoxy group, which may affect its biological activity.
1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group at a different position, potentially altering its properties.
Uniqueness
1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H14N2O5 |
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Molecular Weight |
326.30 g/mol |
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C17H14N2O5/c1-23-13-9-5-3-7-11(13)18-17(22)19-14-15(20)10-6-2-4-8-12(10)24-16(14)21/h2-9,20H,1H3,(H2,18,19,22) |
InChI Key |
GUZKIWKENMZPOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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